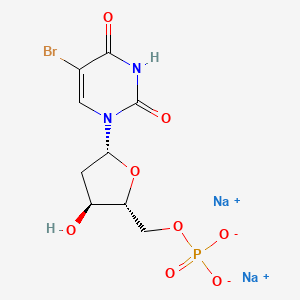
2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride
Overview
Description
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular weight of “4-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride” is 202.64 g/mol . The IUPAC name is 4-(dimethylamino)-2-pyridinecarboxylic acid hydrochloride .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is soluble in water .Scientific Research Applications
Organic Synthesis Catalysis
2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride: is a derivative of pyridine and is known for its catalytic properties in organic synthesis. It serves as a nucleophilic catalyst in reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement . Its effectiveness is attributed to the resonance stabilization provided by the dimethylamino group, which makes it more basic than pyridine.
Iodolactonisation Reactions
This compound has been demonstrated to be an excellent catalyst in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids. These reactions are performed under neutral conditions at room temperature, leading to the formation of γ-lactones and δ-lactones. This application is significant in the synthesis of complex organic molecules, including pharmaceuticals.
Selective Oxidation Processes
In the field of selective oxidation, 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride has shown higher catalytic activity compared to other pyridine analogues. A notable application is the selective oxidation of methyl aromatics using this compound in combination with benzyl bromide . This process is crucial for the modification of aromatic compounds in chemical research.
Transesterification of Beta-Keto Esters
The compound is also an effective catalyst for the transesterification of beta-keto esters. This reaction is important for modifying ester groups in various organic compounds, which can be pivotal in the development of new materials and chemicals .
Silylation of Alcohols
Another application is the silylation of alcohols, where 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride acts as a catalyst. Silylation is a protective technique used in organic synthesis to prevent reactive alcohol groups from participating in unwanted reactions during complex synthesis processes .
Staudinger Synthesis of β-Lactams
The compound finds use in the Staudinger synthesis of β-lactams, which are a class of compounds with significant antibacterial properties. The synthesis involves the reaction of imines with ketenes to form β-lactams, and the catalytic properties of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride enhance the efficiency of this process .
Kinetic Resolution Experiments
Chiral analogues of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride are utilized in kinetic resolution experiments, primarily for secondary alcohols and Evans auxiliary type amides. These experiments are essential for the separation of enantiomers in chiral substances, which is a critical step in the production of enantiomerically pure pharmaceuticals .
Safety and Handling in Research
While discussing the applications, it’s also important to consider the safety and handling of this compound. It is typically stored at room temperature and comes in powder form. Safety measures include avoiding inhalation, skin contact, and eye contact, and using appropriate personal protective equipment .
Mechanism of Action
In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Safety and Hazards
properties
IUPAC Name |
2-(dimethylamino)pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)7-5-6(8(11)12)3-4-9-7;/h3-5H,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHZBFRSLCFOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride | |
CAS RN |
1311315-47-5 | |
| Record name | 2-(dimethylamino)pyridine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)





![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1524948.png)